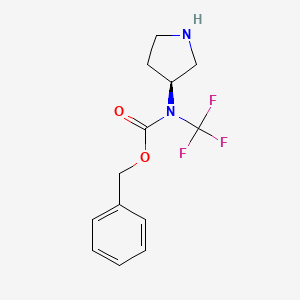
(S)-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate is a compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of chiral amine-derived iridacycle complexes to catalyze the formation of the pyrrolidine ring from simple racemic diols and primary amines . This method allows for the rapid access to enantioenriched pyrrolidines, which are key precursors to the target compound.
Industrial Production Methods
Industrial production of (S)-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient purification techniques is essential to meet the demands of industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and nucleophiles. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
(S)-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to the compound’s binding affinity and selectivity. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
(S)-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties enhance the compound’s potential as a therapeutic agent and its utility in various scientific applications .
Propiedades
Fórmula molecular |
C13H15F3N2O2 |
|---|---|
Peso molecular |
288.27 g/mol |
Nombre IUPAC |
benzyl N-[(3S)-pyrrolidin-3-yl]-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)18(11-6-7-17-8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m0/s1 |
Clave InChI |
QAJIEILYBFHZAU-NSHDSACASA-N |
SMILES isomérico |
C1CNC[C@H]1N(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
SMILES canónico |
C1CNCC1N(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
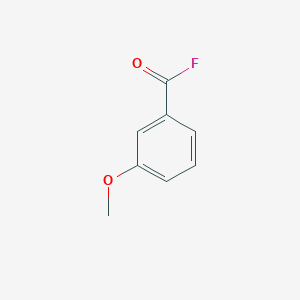
![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)

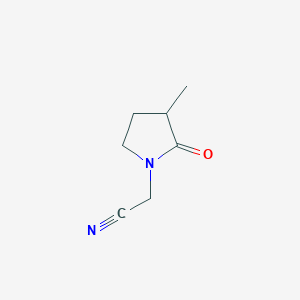

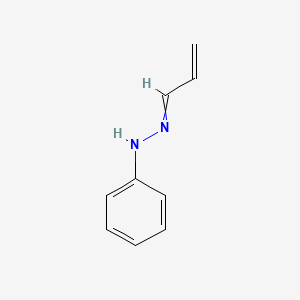
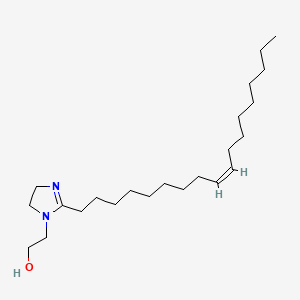


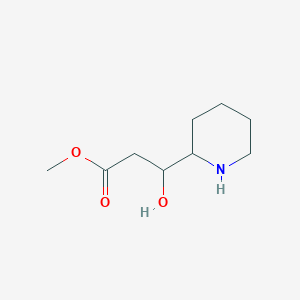
![(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13967523.png)
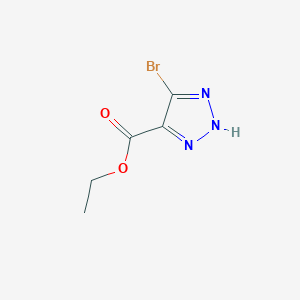
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B13967535.png)
